An In-depth Technical Guide to the Chemical Properties of Methyl 4-Fluoro-3-hydroxybenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-Fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
Methyl 4-Fluoro-3-hydroxybenzoate is a white to off-white crystalline solid at room temperature.[1] The presence of the fluorine atom can significantly influence the molecule's electronic properties, acidity, and metabolic stability, making it a valuable precursor in the design of novel pharmaceutical agents.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for Methyl 4-Fluoro-3-hydroxybenzoate.
| Property | Value | Reference(s) |
| CAS Number | 214822-96-5 | [3][4][5] |
| Molecular Formula | C₈H₇FO₃ | [1][3][4][5] |
| Molecular Weight | 170.14 g/mol | [4][5][6] |
| Appearance | White to cream/brown crystalline powder | [3][4] |
| Melting Point | 89.0 - 95.0 °C | [1][3][4] |
| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [1] |
| Purity (Typical) | ≥98.0% (by GC) | [3][4] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | 7.89 ± 0.10 | [1] |
| LogP (Predicted) | 1.3179 | [5] |
Synthesis and Purification
The most commonly cited method for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate is the esterification of its corresponding carboxylic acid.
Experimental Protocol: Esterification of 4-Fluoro-3-hydroxybenzoic Acid
This protocol details a standard laboratory procedure for the synthesis of the title compound.[2][6]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (1 equivalent)
-
Methanol (solvent)
-
Thionyl Chloride (SOCl₂)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Brine (NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Fluoro-3-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml) in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.
-
Add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution while stirring.[6]
-
After the addition is complete, heat the reaction mixture to 70°C for 60 minutes.[6]
-
Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.[6]
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).[6]
-
Transfer the organic solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-Fluoro-3-hydroxybenzoate, as a white solid.[6]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.
Reactivity and Applications
Methyl 4-Fluoro-3-hydroxybenzoate serves as a key intermediate in the synthesis of various organic compounds. Its functional groups (hydroxyl, ester, and fluoro) offer multiple sites for chemical modification.
-
Synthetic Intermediate: It is commonly used in the synthesis of trisubstituted imidazole derivatives, which are scaffolds of interest in pharmaceutical research.[1]
-
Drug Discovery: As a fluorinated building block, it is valuable in the development of new drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
-
Sensing Applications: Derivatives of this compound have been investigated for their potential as fluorogenic chemosensors, demonstrating high selectivity and sensitivity for certain metal ions like Al³⁺.[1]
Visualization: Role in Synthetic Chemistry
Caption: Logical relationships of Methyl 4-Fluoro-3-hydroxybenzoate in synthesis.
Safety and Handling
Methyl 4-Fluoro-3-hydroxybenzoate is considered a hazardous substance and requires careful handling in a laboratory setting.[1]
Data Presentation: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Codes | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P261, P302+P352 | [1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261 | [1] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Avoid breathing dust.[7]
-
Wash hands thoroughly after handling.[7]
-
Store in a tightly closed container in a dry, cool place.[7]
Conclusion
Methyl 4-Fluoro-3-hydroxybenzoate is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthesis protocols make it an accessible building block for researchers. The strategic placement of its functional groups, particularly the fluorine atom, provides a gateway to novel compounds with potential applications in drug discovery, diagnostics, and materials science. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. Buy Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 [smolecule.com]
- 3. Methyl 4-fluoro-3-hydroxybenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Methyl 4-Fluoro-3-hydroxybenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 7. fishersci.com [fishersci.com]
